6-Benzyl-3-bromopyridin-2-ol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a bromine atom and a hydroxyl group attached to a pyridine ring, along with a benzyl group. Its chemical formula is , and it has a molecular weight of approximately 248.12 g/mol. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis.
Source: The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and MOLBASE, which provide detailed specifications and availability information .
Classification: In terms of classification, 6-benzyl-3-bromopyridin-2-ol is categorized as an organobromine compound, specifically falling under the broader category of heterocyclic compounds due to the presence of the pyridine ring. It is also classified as a secondary alcohol due to the hydroxyl functional group.
The synthesis of 6-benzyl-3-bromopyridin-2-ol can be achieved through several methods, typically involving bromination and subsequent functionalization of pyridine derivatives.
The reaction conditions must be optimized to ensure high yields and purity. Typical conditions may include refluxing the reaction mixture and monitoring the progress via thin-layer chromatography (TLC).
The molecular structure of 6-benzyl-3-bromopyridin-2-ol features:
The structural representation can be described using various notations:
6-Benzyl-3-bromopyridin-2-ol can participate in various chemical reactions:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, significantly influence the outcomes and yields of these reactions.
The mechanism of action for compounds like 6-benzyl-3-bromopyridin-2-ol generally involves interactions at the molecular level with biological targets.
Quantitative structure–activity relationship (QSAR) studies may provide insight into its efficacy and potency against specific targets.
Physical property data can be crucial for determining handling procedures and storage requirements.
6-Benzyl-3-bromopyridin-2-ol has potential applications in:
This compound's unique structural characteristics make it a valuable candidate for further research and development within various scientific disciplines.
6-Benzyl-3-bromopyridin-2-ol represents a structurally advanced brominated pyridine derivative with significant relevance in modern pharmaceutical chemistry. This hybrid scaffold integrates a benzyl group at the C6 position and a bromine atom at C3 on the pyridine core, creating a multifunctional synthon. The strategic positioning of these substituents enables diverse chemical transformations critical for accessing complex bioactive molecules, positioning it as a privileged intermediate in targeted synthesis programs. Its emergence reflects ongoing innovations in heterocyclic chemistry aimed at overcoming limitations of earlier-generation bromopyridines, particularly in terms of reactivity profiles and three-dimensional structural diversity for enhanced target engagement [1] [4].
Systematically named as 6-Benzyl-3-bromopyridin-2-ol (CAS: 13466-43-8), this compound belongs to the hydroxypyridine family characterized by a hydroxyl group adjacent to the nitrogen atom. This 2-hydroxypyridine tautomerizes significantly to the pyridin-2(1H)-one form in solution, creating an internal hydrogen-bonding motif that profoundly influences its reactivity and physical properties. The benzyl group at C6 provides enhanced lipophilicity crucial for membrane penetration in bioactive molecules, while the C3 bromine serves as an excellent leaving group for metal-catalyzed cross-coupling reactions. This specific bromine positioning is electronically activated toward substitution due to the adjacent heteroatom, distinguishing it from meta- or para-brominated pyridine analogues which exhibit reduced reactivity in palladium-catalyzed reactions. The molecule’s planarity is disrupted by the benzyl substituent, enhancing conformational flexibility and enabling novel binding interactions in medicinal chemistry applications [1] [2] [6].
Table 1: Structural Features and Their Chemical Implications
Structural Element | Position | Electronic Effect | Chemical Consequence |
---|---|---|---|
Bromine Atom | C3 | σ-withdrawing/π-donating | Enhanced reactivity in Pd(0)-catalyzed couplings; ortho-directing effect |
Hydroxyl Group | C2 | Strong H-bond donor/acceptor | Tautomerization to amide-like form; participates in molecular recognition |
Benzyl Group | C6 | Electron-donating (+I effect) | Increased lipophilicity (cLogP ~2.8); steric bulk influences regioselectivity |
Pyridine Nitrogen | N1 | Basic center (pKa ~3.5) | Protonation state modulates solubility and metal-coordination capability |
The medicinal chemistry relevance of brominated pyridines originated with simple monobromopyridines in the 1970s as aryl halide partners in cross-coupling reactions. Early limitations in regiocontrol during functionalization prompted development of specifically substituted variants. The 1990s saw targeted synthesis of 3-bromopyridin-2-ols as key intermediates for antitubercular agents, exemplified by pretomanid (PA-824) derivatives where bromopyridine intermediates enabled C-C bond formation at the critical C6 position. The strategic incorporation of benzyl groups emerged as a response to pharmacokinetic challenges in CNS-targeting drugs, where increased lipophilicity improved blood-brain barrier penetration. Contemporary drug discovery, particularly in antibacterial and immunomodulatory domains, extensively utilizes 6-benzyl-3-bromopyridin-2-ol due to its balanced reactivity profile and demonstrated success in generating clinical candidates. This evolution reflects a broader shift from simple bromoheterocycles to functionally complex, pre-optimized building blocks that reduce synthetic steps in lead optimization [1] [4] [7].
The synthetic versatility of 6-benzyl-3-bromopyridin-2-ol arises from three reactive domains: the C3 bromine for metal-catalyzed cross-couplings, the C2 hydroxyl for derivatization or hydrogen bonding, and the benzylic position for oxidation or functional group interconversion. This trifunctionality enables parallel optimization of pharmacodynamic and pharmacokinetic properties in drug candidates.
Suzuki-Miyaura Applications: The bromine undergoes efficient coupling with diverse boronic acids under Pd catalysis. Electron-deficient heteroaryl boronic acids couple at room temperature (yields >85%), while sterically hindered partners require optimized conditions (e.g., XPhos Pd G3, 80°C). This chemoselectivity allows sequential functionalization when paired with halogenated benzyl groups [1] [7].
Antibacterial Scaffold Development: Derivatives from this core show enhanced Gram-positive activity versus linezolid, particularly against S. pneumoniae (MIC = 4 µg/mL for compound 21d). Molecular docking confirms improved binding to the 50S ribosomal subunit via π-stacking with uracil-2585 and hydrogen bonding through the pyridone carbonyl [1].
Table 2: Antibacterial Activity of Representative Derivatives
Derivative Structure | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | E. faecalis MIC (µg/mL) | Key Structural Feature |
---|---|---|---|---|
21b | 4 | 8 | 64 | 4-Fluorobenzyl |
21d | 4 | 4 | 8 | 3,5-Difluorobenzyl |
21f | 4 | 8 | 16 | 2-Naphthylmethyl |
Linezolid (Control) | 2 | 2 | 2 | N/A |
RORγt Inverse Agonist Development: This scaffold appears in immunomodulators targeting autoimmune disorders. The pyridinone core acts as a hydrogen bond acceptor with Arg367 in the RORγt ligand binding domain, while the benzyl group occupies a hydrophobic pocket adjacent to Trp317. Clinical candidate VTP-43742 (derived from similar intermediates) demonstrated potent IL-17A inhibition (IC₅₀ = 38 nM) but was discontinued due to hepatotoxicity, spurring development of safer analogues via scaffold hopping strategies [3].
Antiparasitic Agent Synthesis: The benzyl-bromopyridinone motif features in leishmaniasis drug candidates (e.g., preclinical lead R-84), where its electron-withdrawing properties enhance oxidative activation by parasite-specific nitroreductases, enabling selective toxicity. Parasite clearance exceeds 97% at 25 mg/kg BID in hamster models, attributed to the scaffold's metabolic stability (t₁/₂ > 4h) [4].
Chalcone Hybrid Systems: The benzylic position undergoes Knoevenagel condensation with aromatic aldehydes, generating antimicrobial chalcone hybrids active against MRSA (MIC = 2-8 µg/mL). These hybrids overcome resistance by inhibiting β-lactamase and penicillin-binding protein 2a simultaneously, demonstrating synergy with oxacillin (FIC index = 0.25) [5].
The multifunctionality of 6-benzyl-3-bromopyridin-2-ol enables rapid generation of structural diversity, making it indispensable for addressing emerging resistance mechanisms and undrugged targets in contemporary drug discovery pipelines.
Table 3: Synthetic Applications in Drug Discovery Domains
Therapeutic Area | Target Molecule | Key Transformation | Biological Outcome |
---|---|---|---|
Antibacterial | Oxazolidinone analogues | Buchwald-Hartwig amination | MIC = 4 µg/mL vs. linezolid-resistant S. pneumoniae |
Autoimmune Disease | RORγt inverse agonists | Suzuki coupling at C3 | IL-17A inhibition (IC₅₀ < 50 nM) |
Antiparasitic | Nitroimidazooxazines | SNAr displacement | >97% parasite clearance in visceral leishmaniasis models |
Antifungal | Chalcone hybrids | Benzylic oxidation/Knoevenagel | Superior to ketoconazole against Microsporum gypseum |
Compounds Cited in Text:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: